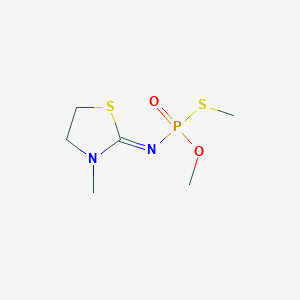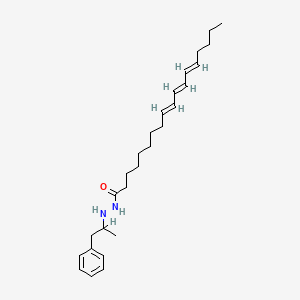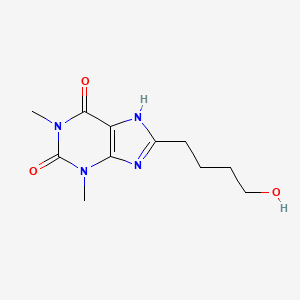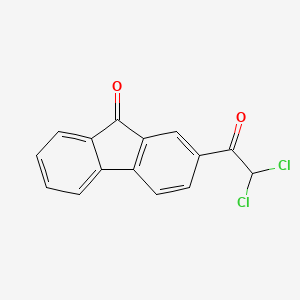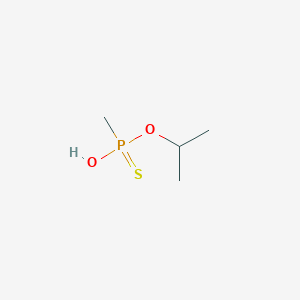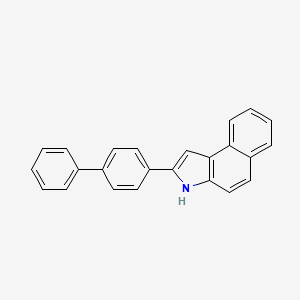
2-(4-Phenylphenyl)-3H-benzo(e)indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Phenylphenyl)-3H-benzo(e)indole is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzo(e)indole core structure with a phenyl group attached at the 2-position and another phenyl group at the 4-position of the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenylphenyl)-3H-benzo(e)indole can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it a popular choice for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and conditions can be optimized to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Phenylphenyl)-3H-benzo(e)indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carbonyl compounds or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Applications De Recherche Scientifique
2-(4-Phenylphenyl)-3H-benzo(e)indole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-(4-Phenylphenyl)-3H-benzo(e)indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole: The parent compound with a simpler structure.
2-Phenylindole: Similar structure but lacks the additional phenyl group at the 4-position.
3-Phenylindole: Similar structure but with the phenyl group at the 3-position instead of the 4-position.
Uniqueness
2-(4-Phenylphenyl)-3H-benzo(e)indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two phenyl groups at distinct positions on the indole ring can enhance its ability to interact with various molecular targets, potentially leading to unique biological effects .
Propriétés
Numéro CAS |
38824-43-0 |
|---|---|
Formule moléculaire |
C24H17N |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
2-(4-phenylphenyl)-3H-benzo[e]indole |
InChI |
InChI=1S/C24H17N/c1-2-6-17(7-3-1)18-10-12-20(13-11-18)24-16-22-21-9-5-4-8-19(21)14-15-23(22)25-24/h1-16,25H |
Clé InChI |
WTKJRRIEZQLDLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=C(N3)C=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


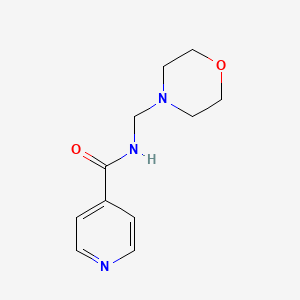
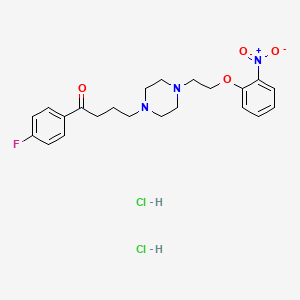

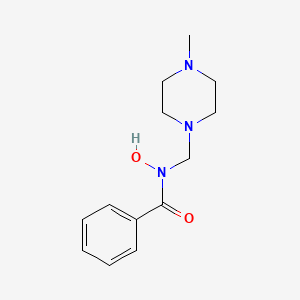
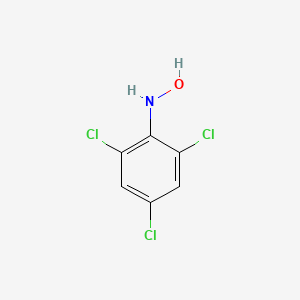
![5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N,N-diethyl-2-methylbenzene-1-sulfonamide](/img/structure/B14673180.png)
![3-[2-[Bis(2-chloroethyl)amino]phenoxy]propanoic acid](/img/structure/B14673186.png)
![(3R,5R,8R,9S,10S)-17-ethyl-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14673187.png)
